

# Synergistic Effects of AVE 0991: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of AVE 0991 with other therapeutic agents. The information is supported by experimental data to inform future research and development in cardiovascular and inflammatory diseases.

AVE 0991 is a nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] Its mechanism of action, which often counteracts the detrimental effects of the classical RAS pathway, makes it a promising candidate for combination therapies.[1] This guide summarizes the existing preclinical evidence of AVE 0991's synergistic and additive effects with other drugs in various disease models.

#### **Comparative Analysis of Synergistic Effects**

The following tables summarize the key quantitative data from preclinical studies investigating the combination of AVE 0991 with other drugs.

## Table 1: Synergistic Effect of AVE 0991 with Azathioprine in a Murine Model of Colitis



| Treatment<br>Group                 | Change in<br>Body Weight<br>(%) | Colon Length<br>(cm) | Colon<br>Thickness<br>(mm) | Histological<br>Score (0-12) |
|------------------------------------|---------------------------------|----------------------|----------------------------|------------------------------|
| DSS + Vehicle                      | -15.2 ± 2.1                     | $5.8 \pm 0.3$        | 1.2 ± 0.1                  | 9.5 ± 0.8                    |
| DSS + AVE 0991<br>(30 mg/kg)       | -8.5 ± 1.5                      | 7.2 ± 0.4            | 0.8 ± 0.1                  | 6.2 ± 0.7                    |
| DSS +<br>Azathioprine (1<br>mg/kg) | -9.1 ± 1.8                      | 7.0 ± 0.5            | 0.9 ± 0.1                  | 6.8 ± 0.9                    |
| DSS + AVE 0991<br>+ Azathioprine   | -4.3 ± 1.2                      | 8.5 ± 0.3            | 0.6 ± 0.1                  | 3.1 ± 0.5                    |

Data adapted from a study on DSS-induced colitis in mice. The combination therapy showed a significantly greater improvement in all parameters compared to monotherapy.[2][3][4]

Table 2: Synergistic Effect of AVE 0991 with Alamandine

in a Rat Model of Hypertension

| Treatment Group                        | Systolic Blood Pressure (mmHg) at Day<br>29 |
|----------------------------------------|---------------------------------------------|
| Control                                | 125 ± 5                                     |
| Angiotensin II                         | 185 ± 8                                     |
| Angiotensin II + AVE 0991 (576 μg/kg)  | 155 ± 7                                     |
| Angiotensin II + Alamandine (50 μg/kg) | 160 ± 6                                     |
| Angiotensin II + AVE 0991 + Alamandine | 135 ± 6                                     |

Data adapted from a study on Angiotensin II-induced hypertension in rats. The combination of AVE 0991 and Alamandine resulted in a more pronounced reduction in systolic blood pressure. [5][6]



Table 3: Synergistic Effect of AVE 0991 with Losartan and Captopril in a Rat Model of Myocardial Ischemia-

Reperfusion (I/R) Injury

| Treatment Group            | Myocardial Infarct Size (% of Area at Risk) |  |
|----------------------------|---------------------------------------------|--|
| Control (I/R)              | 48.9 ± 8.8                                  |  |
| I/R + AVE 0991 (576 μg/kg) | 29.9 ± 4.8                                  |  |
| I/R + Losartan (2 mg/kg)   | 30.8 ± 5.8                                  |  |
| I/R + Captopril (3 mg/kg)  | 31.7 ± 7.7                                  |  |
| I/R + AVE 0991 + Losartan  | 28.2 ± 3.3                                  |  |
| I/R + AVE 0991 + Captopril | 30.8 ± 5.8                                  |  |

Data adapted from a study on myocardial I/R injury in rats. The combination of AVE 0991 with Losartan showed a trend towards a greater reduction in infarct size compared to either drug alone.[7][8]

## Signaling Pathways and Mechanisms of Synergy

The synergistic effects of AVE 0991 in combination with other drugs are underpinned by their interactions with key signaling pathways.

#### **AVE 0991 and Azathioprine in Colitis**

In the context of inflammatory bowel disease, the combination of AVE 0991 and azathioprine demonstrates an additive anti-inflammatory effect. This is mediated, in part, by the downregulation of the p38 MAPK and Akt signaling pathways, which are crucial in driving inflammatory responses.[2][3]





Click to download full resolution via product page

AVE 0991 and Azathioprine Synergy

### **AVE 0991 and Alamandine in Hypertension**

The combination of AVE 0991 and alamandine, another component of the protective RAS, leads to enhanced antihypertensive effects. This is associated with a reduction in inflammatory and oxidative stress markers, such as monocyte chemoattractant protein-1 (MCP-1) and cyclophilin-A (CYP-A).[5][6]





Click to download full resolution via product page

AVE 0991 and Alamandine Synergy

### **Potential Synergies with Other Drug Classes**

While direct experimental evidence is limited, the mechanism of action of AVE 0991 suggests potential for synergistic effects with other classes of cardiovascular drugs.

Neprilysin Inhibitors: Neprilysin is an enzyme that degrades natriuretic peptides, which have vasodilatory and anti-proliferative effects.[9] Combining a Mas receptor agonist like AVE 0991 with a neprilysin inhibitor, such as sacubitril (found in Entresto), could theoretically offer a powerful dual-pronged approach to enhancing the protective arm of the RAS and promoting vasodilation and natriuresis.[10][11]



 ACE Inhibitors and ARBs: As shown in the myocardial I/R model, AVE 0991 can work additively with ACE inhibitors and ARBs. By blocking the pro-inflammatory and vasoconstrictive effects of Angiotensin II while simultaneously activating the protective Angiotensin-(1-7)/Mas receptor axis, this combination could provide more comprehensive RAS modulation.[7]

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

#### Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

- Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.
- Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[12][13]
- Treatment: AVE 0991 (e.g., 30 mg/kg), azathioprine (e.g., 1 mg/kg), or the combination is administered daily via intraperitoneal injection, starting from the first day of DSS administration. A vehicle control group receives DSS and the vehicle solution.
- · Assessment of Colitis Severity:
  - Daily Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily.
  - Macroscopic Assessment: At the end of the experiment, mice are euthanized, and the colon is excised. The length and weight of the colon are measured.
  - Histological Analysis: Colon tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A histological score is determined based on the severity of inflammation, crypt damage, and ulceration.[14]
- Biochemical Analysis: Colon tissue can be homogenized for the analysis of inflammatory markers and signaling proteins (e.g., p38 MAPK, Akt) by methods such as Western blotting or ELISA.





Click to download full resolution via product page

**DSS-Induced Colitis Workflow** 

#### **Angiotensin II-Induced Hypertension in Rats**

- Animal Model: Male Sprague-Dawley rats, 10-12 weeks old, are used.
- Induction of Hypertension: Hypertension is induced by continuous subcutaneous infusion of Angiotensin II (e.g., 60-80 ng/min) for 2-4 weeks using an osmotic minipump.[5]
- Treatment: AVE 0991 (e.g., 576 μg/kg), alamandine (e.g., 50 μg/kg), or the combination is administered during the last two weeks of Angiotensin II infusion, typically via a separate osmotic minipump or daily injections.
- Blood Pressure Measurement: Systolic blood pressure is measured at regular intervals (e.g., weekly) throughout the study using the tail-cuff method.
- Terminal Procedures: At the end of the study, rats are euthanized. Blood and tissues (e.g., heart, aorta) are collected for analysis of inflammatory markers (e.g., MCP-1, CYP-A) and other relevant parameters.



Click to download full resolution via product page

Angiotensin II Hypertension Workflow

#### Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

- Animal Model: Male Wistar rats, 10-12 weeks old, are used.
- Surgical Procedure:



- Rats are anesthetized, and a thoracotomy is performed to expose the heart.
- A suture is passed around the left anterior descending (LAD) coronary artery.
- Ischemia is induced by tightening the suture to occlude the LAD for a specific period (e.g., 30 minutes).[7]
- Reperfusion is initiated by releasing the suture, and the heart is allowed to reperfuse for a set duration (e.g., 2 hours).
- Treatment: AVE 0991 (e.g., 576 µg/kg), losartan (e.g., 2 mg/kg), captopril (e.g., 3 mg/kg), or a combination is administered intravenously before the induction of ischemia.
- Infarct Size Measurement:
  - At the end of the reperfusion period, the heart is excised.
  - The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR).
  - The heart is then sliced and incubated in a solution of triphenyltetrazolium chloride (TTC),
    which stains viable myocardium red, leaving the infarcted area pale.
  - The infarct size is expressed as a percentage of the AAR.[15][16]



Click to download full resolution via product page

Myocardial I/R Injury Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sacubitril and valsartan fixed combination to reduce heart failure events in post-acute myocardial infarction patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of sacubitril-valsartan combination in patients with chronic heart failure and sleep apnoea syndrome: the ENTRESTO-SAS study design PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit the deleterious effects of Ang II-induced hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy between sacubitril and valsartan leads to hemodynamic, antifibrotic, and exercise tolerance benefits in rats with preexisting heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Therapy of Low-Dose Angiotensin Receptor—Neprilysin Inhibitor and Sodium—Glucose Cotransporter-2 Inhibitor Prevents Doxorubicin-Induced Cardiac Dysfunction in Rodent Model with Minimal Adverse Effects PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined neprilysin and renin-angiotensin system inhibition for the treatment of heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats PMC [pmc.ncbi.nlm.nih.gov]
- 13. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiotensin receptor—neprilysin inhibition and combination use of guideline-directed medical therapies in acute heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 15. The angiotensin-(1-7) receptor agonist AVE0991 dominates the circadian rhythm and baroreflex in spontaneously hypertensive rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Synergistic Effects of AVE 0991: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#synergistic-effects-of-ave-0991-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com